![molecular formula C19H19N3O2 B2951420 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide CAS No. 1111149-26-8](/img/structure/B2951420.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex condition that affects millions of people worldwide, and it can be caused by a variety of factors, including injury, disease, and nerve damage. EMA401 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its potential as a new treatment option for chronic pain.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinazolinone derivatives, including our compound of interest, exhibit promising antibacterial properties. Researchers have explored their potential as novel antibiotics to combat drug-resistant bacterial strains. The fused heterocyclic system of quinazolinones contributes to their antibacterial activity .
Anti-Inflammatory Effects
Quinazolinones have demonstrated anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation, such as autoimmune diseases or chronic inflammatory disorders .
Anticancer Potential
Quinazolinone derivatives play a crucial role in cancer research. Some quinazoline-based drugs, like erlotinib and gefitinib, are approved for treating lung and pancreatic cancers. Investigating the anticancer mechanisms of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide could provide valuable insights .
Anticonvulsant Properties
Researchers have explored quinazolinones as potential anticonvulsants. These compounds may modulate neuronal excitability and hold promise for managing epilepsy and related disorders .
Antifungal Activity
Quinazolinone derivatives have shown antifungal effects. Investigating the efficacy of our compound against fungal pathogens could contribute to antifungal drug development .
Anti-Parkinsonism Research
Although less explored, quinazolinones may have implications in Parkinson’s disease research. Investigating their effects on dopaminergic pathways could be relevant for neurodegenerative disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of quinazolinone derivatives, including our compound, is crucial. Researchers analyze how specific structural modifications impact biological activity. Such studies guide drug design and optimization .
Other Biological Activities
Quinazolinones exhibit a broad spectrum of pharmacological activities beyond the mentioned fields. These include antitubercular, antiviral, and anti-HIV effects. Investigating these diverse activities could uncover novel therapeutic applications .
Propiedades
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17-21-16-10-5-4-9-15(16)19(22-17)24-12-18(23)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWBUZVULBWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.